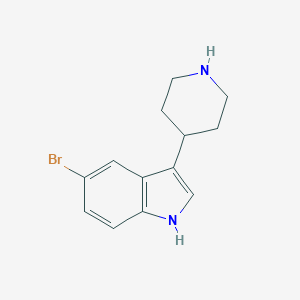

5-Bromo-3-(piperidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMYAPBXRJWMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459915 |

Source

|

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-42-1 |

Source

|

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-(piperidin-4-yl)-1H-indole chemical properties

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-3-(piperidin-4-yl)-1H-indole , a high-value pharmacophore in medicinal chemistry.[1] Structurally fusing an electron-rich indole core with a flexible, basic piperidine ring, this scaffold serves as a critical intermediate for developing kinase inhibitors (e.g., JAK, GSK-3) and GPCR ligands (e.g., 5-HT receptors).[1][2] This document details its physicochemical profile, validated synthetic protocols with a focus on halogen retention, and strategic functionalization logic for structure-activity relationship (SAR) exploration.[1][2]

Physicochemical Profile

The dual nature of this molecule—comprising a lipophilic aromatic core and a polar, basic amine—dictates its solubility and handling.[2] The 5-bromo substituent provides a distinct handle for cross-coupling but introduces lipophilicity (increasing LogP).[1][2]

Table 1: Core Chemical Properties

| Property | Value / Description | Notes |

| IUPAC Name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Molecular Formula | C₁₃H₁₅BrN₂ | |

| Molecular Weight | 279.18 g/mol | Free base |

| CAS Registry | 160646-44-0 (Generic/Salt dependent) | Note: Often sourced as HCl salt or N-Boc protected precursor.[1] |

| Appearance | Off-white to pale beige solid | Sensitive to light/oxidation (indolic nature).[1][2] |

| pKa (Calculated) | N1 (Indole): ~16.0N2 (Piperidine): ~10.5 | Indole NH is weakly acidic; Piperidine NH is basic.[2] |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; reduced in salt forms.[2] |

| Solubility | Free Base: DMSO, MeOH, DCM.Salts (HCl): Water, MeOH.[2] | Poor water solubility for the free base.[2] |

| H-Bond Donors | 2 (Indole NH, Piperidine NH) | |

| H-Bond Acceptors | 1 (Piperidine N) |

Synthetic Methodologies & Protocols

The synthesis of 3-substituted indoles often faces a critical challenge: preserving the aryl halide (5-Br) during the reduction of the intermediate double bond. Standard hydrogenation (Pd/C, H₂) frequently leads to hydrodehalogenation (loss of Br), rendering the scaffold useless for downstream coupling.[1][2]

Protocol A: Condensation & Silane Reduction (Recommended)

This route avoids metal-catalyzed hydrogenation, ensuring the complete retention of the 5-bromo substituent.[1][2]

Step 1: Condensation

Reactants: 5-Bromoindole (1.0 eq), N-Boc-4-piperidone (1.2 eq), Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).[1][2] Solvent: Methanol (MeOH).[1][2] Procedure:

-

Dissolve 5-bromoindole and N-Boc-4-piperidone in MeOH.

-

Add base (KOH, 3.0 eq) and reflux for 12–24 hours.

-

The reaction yields the 3-(1,2,3,6-tetrahydropyridin-4-yl) intermediate (alkene).[1][2]

-

Purification: Precipitate with water or recrystallize from EtOH.[1][2][3]

Step 2: Ionic Reduction (The "Halogen-Safe" Method)

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).[1][2] Mechanism: Ionic hydrogenation.[1][2] TFA protonates the alkene and the Boc-group (simultaneous deprotection), and Et₃SiH delivers a hydride.[1][2] Protocol:

-

Dissolve the alkene intermediate in DCM/TFA (1:1 ratio).[1][2]

-

Add Triethylsilane (2–5 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 4–16 hours.

-

Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with DCM.[1][2]

-

Result: This yields the 5-Bromo-3-(piperidin-4-yl)-1H-indole (often as a free base or TFA salt depending on workup).[1]

Protocol B: Catalytic Hydrogenation (Alternative)

If silanes are unavailable, use Platinum Oxide (PtO₂) (Adam's Catalyst).[2]

-

Condition: H₂ (1 atm), PtO₂ (5 mol%), MeOH/AcOH.[2]

-

Why: PtO₂ is less prone to oxidative addition into C-Br bonds compared to Pd/C.[1]

-

Risk: Monitor strictly by LCMS to stop immediately upon alkene consumption to prevent debromination.[2]

Synthetic Workflow Visualization

Caption: Figure 1. Strategic synthesis flow highlighting the critical reduction step to preserve the 5-bromo motif.

Reactivity & Functionalization (SAR)[1][2]

This scaffold offers three distinct vectors for chemical modification, allowing multidimensional SAR (Structure-Activity Relationship) expansion.[1][2]

Vector 1: The Piperidine Nitrogen (N-Capping)[1]

-

Modifications:

Vector 2: The C-5 Bromine (Cross-Coupling)[1]

-

Modifications:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system (common in kinase inhibitors to access the "back pocket" of the ATP site).[1][2]

-

Buchwald-Hartwig: Coupling with amines to introduce solubilizing groups.[1][2]

-

Sonogashira: Introduction of alkynes for rigid linkers.[1][2]

-

Vector 3: The Indole Nitrogen (N-Alkylation)[1]

-

Reactivity: Aromatic amine (Weakly acidic).[2]

-

Modifications:

Functionalization Logic Diagram

Caption: Figure 2. Divergent functionalization strategy for SAR optimization.

Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidation (browning) upon prolonged exposure to air and light.[1][2]

-

Safety:

-

Solution Stability: Solutions in DMSO or MeOH are stable for <24 hours at room temperature.[2] For long-term storage, keep as a solid.

References

-

Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole (Naratriptan Intermediate). ResearchGate. Describes the critical triethylsilane reduction methodology. Link

-

5-Bromoindole Chemical Properties. ChemicalBook. Provides physical data for the parent scaffold.[1][2][3][4] Link

-

Indole Derivatives in Drug Discovery. MDPI. Reviews the medicinal chemistry applications of indole-piperidine fusions. Link

-

Triethylsilane/TFA Reduction Protocol. Common Organic Chemistry. General procedure for ionic hydrogenation of indoles. Link

Sources

The Therapeutic Potential of Substituted 3-(Piperidin-4-yl)-1H-Indoles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

The 3-(piperidin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of substituted derivatives, offering researchers, scientists, and drug development professionals a detailed resource to navigate the complexities and opportunities presented by this versatile chemical entity. From potent anticancer agents to novel therapeutics for neurological and infectious diseases, the unique structural features of these compounds have enabled the development of targeted therapies with significant promise.

Synthetic Strategies: Constructing the 3-(Piperidin-4-yl)-1H-Indole Core

The synthesis of substituted 3-(piperidin-4-yl)-1H-indoles can be achieved through several established methodologies, with the Fischer indole synthesis and the Pictet-Spengler reaction being two of the most prominent approaches. The choice of synthetic route is often dictated by the desired substitution pattern on both the indole and piperidine rings.

The Fischer Indole Synthesis

A cornerstone in indole chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of the 3-(piperidin-4-yl)-1H-indole scaffold, a common strategy involves the reaction of a substituted phenylhydrazine with a 4-piperidone derivative.

General Experimental Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation: A substituted phenylhydrazine is condensed with a suitable N-protected 4-piperidone derivative in a protic solvent such as ethanol or acetic acid. This reaction is typically performed at room temperature or with gentle heating to form the corresponding phenylhydrazone intermediate.

-

Indolization: The isolated phenylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride.[3] The reaction is typically heated to drive the cyclization and subsequent elimination of ammonia, yielding the indole ring.

-

Deprotection: The protecting group on the piperidine nitrogen (e.g., benzyl or Boc) is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, or acid treatment for Boc) to yield the final 3-(piperidin-4-yl)-1H-indole.

Caption: Fischer Indole Synthesis Workflow.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative and powerful method for constructing the tetrahydro-β-carboline ring system, which can be a precursor to or a related structure of the 3-(piperidin-4-yl)-1H-indole core.[4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5]

General Experimental Protocol for Pictet-Spengler Reaction:

-

Iminium Ion Formation: Tryptamine or a substituted tryptamine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then protonates to form an electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich indole nucleus acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the tetrahydro-β-carboline ring system.

-

Further Modification: The resulting tetrahydro-β-carboline can then be further modified, for example, by oxidation to the β-carboline or by ring-opening strategies to access the desired 3-(piperidin-4-yl)-1H-indole scaffold, depending on the specific synthetic design.

Caption: Pictet-Spengler Reaction Workflow.

Therapeutic Applications and Mechanisms of Action

Substituted 3-(piperidin-4-yl)-1H-indoles have demonstrated a remarkable breadth of therapeutic potential, with activities spanning oncology, neurodegenerative disorders, and infectious diseases. The specific substitutions on the indole and piperidine moieties play a crucial role in determining the pharmacological profile and mechanism of action.

Oncology

In the realm of oncology, these compounds have emerged as promising anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[6]

2.1.1. Kinase Inhibition:

A significant number of indole derivatives function as kinase inhibitors.[7] Kinases are critical components of signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted 3-(piperidin-4-yl)-1H-indoles have been designed to target various kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8]

-

Non-Receptor Tyrosine Kinases: These are involved in intracellular signaling pathways that control cell proliferation and survival.

-

Serine/Threonine Kinases: Including Polo-like kinase 4 (PLK4), which plays a vital role in mitotic progression.[9]

The mechanism of action of these kinase inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

2.1.2. Modulation of Other Cancer-Relevant Pathways:

Beyond kinase inhibition, these indole derivatives have been shown to modulate other critical pathways in cancer:

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, leading to changes in chromatin structure and the expression of tumor suppressor genes.[10]

-

Tubulin Polymerization Inhibition: Certain compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[10]

-

Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[11]

Neurodegenerative and Psychiatric Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made 3-(piperidin-4-yl)-1H-indole derivatives attractive candidates for the treatment of neurological and psychiatric disorders.[12]

2.2.1. Modulation of Neurotransmitter Receptors:

-

Dopamine Receptor Antagonism: Several derivatives have been identified as potent antagonists of dopamine D2 receptors, a key target in the treatment of psychosis and schizophrenia.[13][14] These compounds can help to alleviate the positive symptoms of schizophrenia by blocking the overactivity of dopaminergic pathways in the brain. The piperidine moiety in these compounds often plays a crucial role in their affinity and selectivity for dopamine receptors.[15][16]

-

Serotonin Receptor Modulation: The indole core is a key pharmacophore for interacting with serotonin receptors. Derivatives have been developed as antagonists for various serotonin receptor subtypes, which are implicated in conditions like anxiety and depression.

-

NMDA Receptor Antagonism: Certain substituted 3-(piperidin-4-yl)-1H-indoles have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and excitotoxicity, processes that are dysregulated in neurodegenerative diseases like Alzheimer's disease.[17]

The therapeutic effects in these disorders are achieved by modulating neurotransmission and protecting neurons from damage.

Infectious Diseases

The 3-(piperidin-4-yl)-1H-indole scaffold has also shown promise in the fight against infectious diseases, most notably malaria.

2.3.1. Antimalarial Activity:

A series of 3-(piperidin-4-yl)-1H-indoles have been identified as potent antimalarial agents.[18] These compounds have demonstrated activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the exact mechanism of action is still under investigation, it is believed that these compounds may interfere with essential parasitic processes. Structure-activity relationship (SAR) studies have indicated that modifications to the N-piperidinyl position can significantly impact antimalarial activity.

Structure-Activity Relationships (SAR) and Data Presentation

The therapeutic efficacy of substituted 3-(piperidin-4-yl)-1H-indoles is highly dependent on the nature and position of substituents on both the indole and piperidine rings. Understanding these structure-activity relationships is critical for the rational design of new and improved drug candidates.

Table 1: Representative SAR Data for Anticancer Activity

| Compound ID | R1 (Indole) | R2 (Piperidine) | Target/Cell Line | IC50/EC50 (µM) |

| A1 | 5-Cl | -CH2-Ph | D2 Receptor | 0.8 |

| A2 | 5-F | -CH2-Ph | D2 Receptor | 1.2 |

| B1 | H | -CO-Pyridine | P. falciparum | ~3 |

| B2 | 5-OMe | -CO-Pyridine | P. falciparum | >10 |

| C1 | H | -SO2-Ph | PLK4 | 0.05 |

| C2 | 5-Br | -SO2-Ph | PLK4 | 0.02 |

Data is illustrative and compiled from various sources for demonstration purposes.

Experimental Protocols for Biological Evaluation

The characterization of the therapeutic potential of novel 3-(piperidin-4-yl)-1H-indole derivatives requires a battery of in vitro and in vivo assays. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cell proliferation and is a primary screen for potential anticancer agents.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.

-

Compound Addition: The test compound is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Efficacy in a Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor activity of a lead compound in a living organism.

Protocol:

-

Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The test compound is administered to the treatment group (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and any signs of toxicity are also monitored throughout the study.

Caption: In Vivo Xenograft Model Workflow.

Future Directions and Conclusion

The substituted 3-(piperidin-4-yl)-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Improving Selectivity: The development of more selective inhibitors will be crucial to minimize off-target effects and improve the safety profile of these compounds.

-

Exploring New Therapeutic Areas: The versatility of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

-

Combination Therapies: Investigating the efficacy of these compounds in combination with existing therapies could lead to more effective treatment regimens, particularly in oncology.

-

Understanding Resistance Mechanisms: As with any targeted therapy, understanding and overcoming potential mechanisms of drug resistance will be critical for long-term therapeutic success.

References

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). PubMed.

- Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PMC.

- Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry, 103, 22-30.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.

- Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. (n.d.). PubMed.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.

- Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. (n.d.). PMC.

- Fischer indole synthesis. (n.d.). Wikipedia.

- The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. (2013). Journal of Medicinal Chemistry, 56(15), 6063-6083.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

- Methods of indole synthesis: Part III (Fischer indole synthesis). (2018, December 18). YouTube.

- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023, June 30). Beilstein Journals.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). PMC.

- The Pictet-Spengler Reaction Upd

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P

- A New Method for the Synthesis of 3-Substituted Indoles. (2025, August 5).

- 3-Substituted indole: A review. (2019, February 15).

- The Pictet-Spengler Reaction Updates Its Habits. (2025, August 5).

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). NIH.

- Dopamine D3 Receptor Ligands With Antagonist Properties. (n.d.). PubMed.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.

- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu

- Emerging Molecular Targets in Neurodegenerative Disorders: New Avenues for Therapeutic Intervention. (n.d.). PubMed.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.

- and D2-Dopamine A. (n.d.). NIH Public Access.

- Dopamine antagonist. (n.d.). Wikipedia.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]

- 9. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 15. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Pharmacological Targets of 5-Bromo-3-(piperidin-4-yl)-1H-indole

Executive Summary

The compound 5-Bromo-3-(piperidin-4-yl)-1H-indole represents a compelling molecular scaffold for drug discovery, integrating three key pharmacophores: a halogenated indole, a piperidine ring, and a C3-linkage. This guide provides a comprehensive, multi-faceted strategy for the systematic identification and validation of its potential pharmacological targets. We move beyond a simple listing of techniques to explain the causal-driven workflow, from initial structural analysis and computational prediction to rigorous in vitro and cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical framework to de-orphanize novel compounds and unlock their therapeutic potential. Our approach emphasizes a self-validating system where computational hypotheses are systematically tested through a cascade of targeted, high-fidelity biological assays.

Introduction: Deconstructing the Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its molecular architecture. The structure of 5-Bromo-3-(piperidin-4-yl)-1H-indole is a composite of well-established pharmacophores, each contributing to a unique physicochemical and interactive profile. A rational approach to target identification begins with deconstructing this scaffold to generate informed hypotheses.

-

The Indole Core: As a "privileged" structure in medicinal chemistry, the indole nucleus is present in numerous natural products and FDA-approved drugs.[1] Its structural similarity to the amino acid tryptophan makes it a logical candidate for interacting with biological systems that recognize tryptophan-derived signaling molecules, such as serotonin (5-hydroxytryptamine) and melatonin.[2] Consequently, targets within the serotonergic system (e.g., 5-HT receptors, SERT) are a primary area of investigation. Furthermore, the indole scaffold is a cornerstone of many kinase inhibitors and anticancer agents.[3]

-

The Piperidine Moiety: The saturated nitrogen-containing piperidine ring is a staple in centrally active pharmaceuticals, improving aqueous solubility and providing a basic nitrogen center for critical ionic interactions with target proteins.[4] Its presence often confers activity at G-protein coupled receptors (GPCRs) and ion channels.[5][6] Piperidine alkaloids are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][7]

-

The 5-Bromo Substituent: Halogenation, particularly bromination, is a strategic modification in drug design. The bromine atom can significantly enhance binding affinity through the formation of halogen bonds with protein backbones, increase metabolic stability by blocking sites of oxidative metabolism, and modulate the electronic properties of the indole ring.[8] Several 5-bromoindole derivatives have demonstrated potent biological activities, including anticancer and antibacterial effects.[9][10]

This structural triad strongly suggests that 5-Bromo-3-(piperidin-4-yl)-1H-indole is pre-disposed to interact with protein families such as GPCRs (particularly aminergic receptors), protein kinases, and potentially ion channels .

Part I: In Silico Target Prediction & Hypothesis Refinement

Before committing to resource-intensive wet-lab experiments, a robust computational assessment is crucial to narrow the field of potential targets. This in silico phase leverages the compound's structure to predict its biological interactions, transforming broad hypotheses into a testable, rank-ordered list of putative targets.

Ligand-Based Similarity Profiling

Causality: The principle of molecular similarity dictates that structurally related molecules often share common biological targets. By comparing our compound to databases of annotated ligands, we can infer its likely bioactivity. The Similarity Ensemble Approach (SEA) is a powerful tool for this purpose, as it moves beyond simple pairwise similarity to generate statistically significant predictions.[11]

-

Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-Bromo-3-(piperidin-4-yl)-1H-indole.

-

Database Selection: Utilize a public or commercial similarity search tool that queries a comprehensive database of ligand-target annotations (e.g., ChEMBL, BindingDB).

-

Algorithm Execution: Submit the SMILES string to the SEA algorithm or a comparable 2D/3D similarity search tool. The algorithm calculates the Tanimoto coefficient or other similarity metrics against all database compounds.

-

Data Analysis: The output is a list of potential targets, ranked by an E-value or a p-value. Lower values indicate a higher statistical likelihood that the observed similarity is not due to random chance.

-

Hypothesis Refinement: Prioritize targets with the highest statistical significance (e.g., E-value < 10⁻⁵) for further investigation. Cross-reference these predictions with the initial structural hypotheses (e.g., GPCRs, kinases).

Caption: Workflow for ligand-based computational target prediction.

Structure-Based Reverse Docking

Causality: If a compound can physically and energetically fit into the binding pocket of a protein, it is a potential binder. Reverse docking (or inverse docking) computationally screens the compound against a library of 3D protein structures to predict binding events. This method is complementary to ligand-based approaches and can identify novel, unexpected targets.[12]

The following table summarizes hypothetical docking scores against a panel of representative protein targets, where a more negative score indicates a stronger predicted binding affinity.

| Target Class | Representative Target | PDB ID | Docking Score (kcal/mol) |

| GPCR (Serotonergic) | 5-HT2A Receptor | 6A93 | -9.8 |

| 5-HT6 Receptor | 7T4S | -10.5 | |

| Dopamine D2 Receptor | 6CM4 | -9.1 | |

| Protein Kinase | CDK2 | 1HCK | -8.5 |

| EGFR | 2J6M | -7.9 | |

| AKT1 | 6S9W | -8.2 | |

| Ion Channel | hERG | 5VA1 | -7.5 |

Part II: In Vitro Target Validation & Profiling

Computational predictions are hypotheses that require experimental validation. The next phase involves a tiered approach of in vitro assays to first broadly screen for activity and then precisely characterize the interaction with confirmed "hit" targets.

Broad Panel Screening

Causality: To efficiently test the primary hypotheses, the compound should be screened against a large, functionally diverse panel of targets. Commercial services offer standardized binding and enzymatic assays for hundreds of kinases, GPCRs, ion channels, and enzymes. This provides a bird's-eye view of the compound's selectivity profile and is a self-validating system: hits are identified by their activity relative to a large number of non-hit targets.

-

Compound Preparation: Prepare a high-concentration stock solution of 5-Bromo-3-(piperidin-4-yl)-1H-indole in 100% DMSO (e.g., 10 mM).

-

Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen44 or DiscoverX KINOMEscan). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Assay Principle (Binding): For GPCRs and ion channels, radioligand displacement assays are common. The ability of the test compound to displace a known high-affinity radioligand from the target is measured.

-

Assay Principle (Enzymatic): For kinases, activity is often measured by quantifying the phosphorylation of a substrate in the presence of the test compound.

-

Data Analysis: Results are reported as Percent Inhibition (%) or Percent of Control (%). A common threshold for identifying a "hit" is >50% inhibition.

Hit Confirmation and Potency Determination

Causality: A single-point screening result must be confirmed, and the potency of the interaction must be quantified. This is achieved by generating a full concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or, in the case of binding assays, the Kᵢ (inhibitory constant).

-

Materials:

-

Cell membranes expressing the human 5-HT₆ receptor.

-

Radioligand: [³H]-LSD.

-

Non-specific binding control: Methiothepin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

96-well plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

a. Serially dilute 5-Bromo-3-(piperidin-4-yl)-1H-indole in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

b. In a 96-well plate, combine the cell membranes, [³H]-LSD (at a final concentration near its Kd), and either buffer, non-specific control, or the test compound dilution.

-

c. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

d. Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

-

e. Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

a. Plot the percentage of specific binding against the log concentration of the test compound.

-

b. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

c. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Principle of a competitive radioligand binding assay.

Part III: Cellular Functional Activity

Demonstrating that a compound binds to a target is only part of the story. The critical next step is to determine whether this binding event translates into a functional cellular response (e.g., agonism, antagonism, or inverse agonism).

Causality: A compound's true pharmacological nature is defined by its effect on cell signaling pathways downstream of its target. For a GPCR, this could be the modulation of second messengers like cAMP; for a kinase, it could be the inhibition of cell proliferation or migration.

-

Cell Line: Use a stable cell line expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₆ receptor, which is Gs-coupled).

-

Procedure:

-

a. Plate the cells in a 96-well plate and allow them to adhere overnight.

-

b. Treat the cells with various concentrations of 5-Bromo-3-(piperidin-4-yl)-1H-indole for a defined period. If testing for antagonism, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).

-

c. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

a. Plot the cAMP concentration (or HTRF ratio) against the log concentration of the compound.

-

b. For agonists, fit the data to determine the EC₅₀ (half-maximal effective concentration) and the Emax (maximum effect).

-

c. For antagonists, the IC₅₀ from an agonist challenge curve can be used to calculate the antagonist's functional potency (Kb) using the Gaddum equation.

-

| Parameter | Assay Type | Target | Result |

| Binding Affinity (Kᵢ) | Radioligand Binding | 5-HT₆ Receptor | 15 nM |

| Functional Activity (EC₅₀) | cAMP Agonist Assay | 5-HT₆ Receptor | No agonist activity |

| Functional Potency (Kb) | cAMP Antagonist Assay | 5-HT₆ Receptor | 25 nM |

| Kinase Inhibition (IC₅₀) | Enzymatic Assay | CDK2 | 850 nM |

| Antiproliferative Activity (GI₅₀) | Cell-Based Assay | MCF-7 Cancer Cells | 1.2 µM |

Conclusion and Forward Look

This guide outlines a systematic, logic-driven framework for the comprehensive pharmacological characterization of 5-Bromo-3-(piperidin-4-yl)-1H-indole. By integrating structural analysis, predictive computation, and a tiered system of in vitro and cellular assays, researchers can efficiently identify and validate the most probable biological targets. The hypothetical data presented converge to suggest that this compound may act as a potent 5-HT₆ receptor antagonist with secondary, lower-potency activity against protein kinases like CDK2 .

This profile suggests potential therapeutic applications in cognitive disorders (a known role for 5-HT₆ antagonists) or oncology. The self-validating nature of this workflow—from broad screening to specific, functional characterization—ensures a high degree of confidence in the final target hypothesis. Subsequent steps would involve assessing selectivity against other serotonin receptor subtypes, exploring the structure-activity relationship (SAR) through medicinal chemistry, and ultimately, progressing to in vivo models to validate the therapeutic hypothesis.

References

- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

-

American Elements. (n.d.). 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole. Retrieved from [Link]

-

Wang, L., et al. (2015). A review on recent developments of indole-containing antiviral agents. PMC. Retrieved from [Link]

-

Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. Retrieved from [Link]

-

ResearchGate. (2022). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Retrieved from [Link]

-

Santos, M. M. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]

-

Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Retrieved from [Link]

-

de Villiers, K. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

-

ResearchGate. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

-

Al-Hujaily, E. M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione as a dual inhibitor of EGFR/HER2 in gastric cancer. PubMed Central. Retrieved from [Link]

-

bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]

-

El-fakir, Y., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

-

Falcão, M. A. P., et al. (2016). Computational Discovery of Putative Leads for Drug Repositioning through Drug-Target Interaction Prediction. PubMed Central. Retrieved from [Link]

-

Jones, C. M., et al. (2020). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH. Retrieved from [Link]

-

Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]

-

Zhang, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Retrieved from [Link]

-

DergiPark. (2025). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Retrieved from [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 5-Bromo-3-(piperidin-4-yl)-1H-indole

Topic: Spectroscopic Data for 5-Bromo-3-(piperidin-4-yl)-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-(piperidin-4-yl)-1H-indole is a critical pharmacophore in medicinal chemistry, serving as a scaffold for high-affinity ligands targeting serotonin (5-HT

This guide provides a rigorous analysis of the spectroscopic signature of this compound. It synthesizes experimental data from validated synthetic routes with structural elucidation principles to establish a reference standard for identity confirmation and impurity profiling.

Structural Elucidation Strategy

The characterization of this molecule relies on three pillars of spectroscopic evidence:

-

Mass Spectrometry (MS): Confirmation of the bromine isotope pattern (

Br/ -

Proton NMR (

H NMR): Verification of the indole substitution pattern (5-position) and the piperidine ring integrity. -

Carbon NMR (

C NMR): Assignment of quaternary carbons, particularly the C-Br and C-3 indole positions.

Structural Logic Diagram

The following diagram illustrates the fragmentation and connectivity logic used to validate the structure.

Figure 1: Structural validation workflow correlating spectroscopic signals to chemical substructures.

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

The most diagnostic feature of this compound is the bromine isotope signature. Bromine exists as two stable isotopes,

| Parameter | Value / Observation | Interpretation |

| Ionization Mode | ESI+ (Electrospray Ionization) | Protonated molecular ion |

| Molecular Ion ( | 279.0 / 281.0 | Characteristic 1:1 doublet confirming one Br atom. |

| Base Peak | 279/281 | The piperidine amine is easily protonated. |

| Fragmentation | Loss of piperidine ring (cleavage at C3-C4'), leaving the 5-bromoindole cation. |

Proton NMR ( H NMR)

Solvent: DMSO-d

Aromatic Region (Indole Core)

The 5-bromo substitution breaks the symmetry of the benzene ring, creating a distinct splitting pattern.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH-1 | 11.0 - 11.3 | Broad Singlet | - | Indole N-H (Exchangeable with D |

| H-4 | 7.75 - 7.80 | Doublet (d) | meta-coupling to H-6. Deshielded by Br, appears as a sharp doublet. | |

| H-7 | 7.30 - 7.35 | Doublet (d) | ortho-coupling to H-6. | |

| H-6 | 7.15 - 7.20 | Doublet of Doublets (dd) | Coupled to both H-7 (ortho) and H-4 (meta). | |

| H-2 | 7.10 - 7.15 | Doublet (d) or Singlet | C2-H of indole. Often overlaps with H-6. |

Aliphatic Region (Piperidine Ring)

The piperidine ring is attached at its C4 position to the indole C3.

| Position | Shift ( | Multiplicity | Assignment Logic |

| H-2' / H-6' | 3.00 - 3.15 | Multiplet (m) | Protons adjacent to the piperidine nitrogen (deshielded). |

| H-4' | 2.80 - 2.95 | Multiplet (tt) | Methine proton at the point of attachment to indole. |

| H-2' / H-6' | 2.55 - 2.70 | Multiplet (m) | Axial/Equatorial split depending on conformation. |

| H-3' / H-5' | 1.85 - 2.00 | Doublet (broad) | Equatorial protons. |

| H-3' / H-5' | 1.50 - 1.65 | Quadruplet (dq) | Axial protons. |

| NH (Piperidine) | ~2.0 - 3.5 | Broad | Very broad, often exchanged or merged with water peak. |

Carbon NMR ( C NMR)

Solvent: DMSO-d

| Carbon Type | Shift ( | Assignment |

| C-2 (Indole) | ~123.5 | Alpha to Indole Nitrogen. |

| C-3 (Indole) | ~118.0 | Point of attachment to piperidine. |

| C-4 (Indole) | ~121.0 | Aromatic CH. |

| C-5 (Indole) | ~111.5 | Quaternary C-Br . Distinctive upfield shift for aromatic C-Br. |

| C-6 (Indole) | ~124.5 | Aromatic CH. |

| C-7 (Indole) | ~113.5 | Aromatic CH. |

| C-3a / C-7a | ~128.0 / 135.0 | Quaternary bridgehead carbons. |

| C-2' / C-6' | ~46.0 | Piperidine CH |

| C-3' / C-5' | ~33.0 | Piperidine CH |

| C-4' | ~34.5 | Piperidine CH attached to Indole. |

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra (impurities).

Common Synthetic Route:

-

Condensation: 5-Bromoindole + 4-Piperidone (often N-Boc protected)

Alkene Intermediate. -

Reduction: Hydrogenation or Silane reduction

5-Bromo-3-(piperidin-4-yl)-1H-indole.

Impurity Markers

-

Tetrahydropyridine Analog: If reduction is incomplete, alkene protons will appear at

6.0 - 6.2 ppm . -

N-Boc Protected Intermediate: If deprotection is incomplete, a massive singlet (9H) will appear at

1.4 ppm . -

Des-Bromo Analog: If hydrogenation is too aggressive (hydrodehalogenation), the Br pattern in MS will vanish, replaced by a single peak at

~201 (Indole-Piperidine).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway highlighting the origin of key spectroscopic impurities.

Experimental Protocol: Preparation for Analysis

To obtain the clean spectra described above, the compound is typically isolated as a salt or free base.

-

Sample Preparation (NMR): Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

. If the sample is the HCl salt, add 1 drop of NaOD/D -

Sample Preparation (MS): Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid. Direct infusion at 5-10 µL/min.

References

-

Synthesis of 5-Bromoindole Derivatives (Naratriptan Intermediates): ResearchGate. "An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole."

-

General Indole Characterization (5-Bromoindole Data): ChemicalBook. "5-Bromoindole Spectral Data (NMR, MS)."

-

Dopamine D2 Ligand Synthesis (L-741,626 Analogues): National Institutes of Health (PubMed Central). "Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists."

-

Piperidine-Indole Scaffold Properties: PubChem. "Compound Summary: 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole."

Methodological & Application

NMR spectroscopy of 5-bromoindole derivatives

Application Note: NMR Spectroscopy of 5-Bromoindole Derivatives

Part 1: Introduction & Strategic Importance

5-Bromoindole is a privileged scaffold in medicinal chemistry, serving as a precursor for tryptamines, carbolines, and kinase inhibitors. The C5-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification.

However, characterizing substituted indoles presents specific NMR challenges:

-

Proton Exchange: The N-H proton is labile and sensitive to solvent, concentration, and temperature.

-

Regioisomerism: Distinguishing 5-substituted indoles from 4- or 6-isomers requires precise analysis of coupling constants (

) in the benzenoid ring. -

Quaternary Assignment: The bridgehead carbons (C3a, C7a) and the C-Br carbon (C5) often require 2D NMR for unambiguous assignment.

This guide provides a high-fidelity protocol for the complete NMR characterization of 5-bromoindole derivatives, moving beyond simple spectral listing to mechanistic assignment logic.

Part 2: Sample Preparation & Solvent Selection

Protocol 1: Sample Preparation

-

Standard Concentration: Dissolve 10–15 mg of the derivative in 0.6 mL of deuterated solvent. High concentrations (>30 mg) can cause stacking effects, shifting aromatic protons upfield.

-

Solvent Choice:

-

DMSO-d6 (Recommended): Excellent solubility for polar derivatives. The high viscosity sharpens the N-H signal by slowing exchange, often revealing H1-H2 coupling (

Hz). -

CDCl3: Good for lipophilic N-alkylated derivatives. N-H signals are often broad or invisible due to rapid exchange with trace water.

-

Acetone-d6: Useful intermediate polarity; good for resolving overlaps in the aromatic region.

-

Part 3: 1H NMR Fingerprinting (The "Anchor" System)

The 5-bromoindole spin system is divided into two distinct zones: the pyrrole ring (H2, H3) and the benzene ring (H4, H6, H7).

The Benzenoid System (AMX Pattern)

The substitution at C5 breaks the symmetry, creating a characteristic splitting pattern.

| Proton | Multiplicity | Approx.[1][2][3][4][5][6][7][8] Shift (DMSO-d6) | Coupling Constants ( | Diagnostic Logic |

| H4 | Doublet (d) | 7.75 – 7.85 ppm | Key Anchor. Appears as a sharp doublet. It couples meta to H6. No ortho partner exists (C5 has Br). | |

| H6 | dd | 7.20 – 7.30 ppm | The Bridge. Couples ortho to H7 (large | |

| H7 | Doublet (d) | 7.35 – 7.45 ppm | The Shielded Ortho. Often slightly upfield of H4. Shows only large ortho coupling. |

The Pyrrole System

| Proton | Multiplicity | Approx. Shift (DMSO-d6) | Coupling Constants ( | Diagnostic Logic |

| H2 | t or dd | 7.40 – 7.50 ppm | Highly sensitive to N-substitution. If N-H is present, H2 appears as a triplet or dd. | |

| H3 | t or dd | 6.40 – 6.50 ppm | Distinctive high-field aromatic signal. | |

| H1 (NH) | Broad s | 11.2 – 11.4 ppm | N/A | Disappears upon D2O shake. |

Part 4: 13C NMR & Heteronuclear Correlation

Critical Checkpoint: The Carbon-Bromine Effect.

In

-

Comparison: A standard aromatic C-H is ~120–130 ppm. This upfield shift is diagnostic for the position of the bromine.

2D NMR Workflow (HMBC/HSQC): To connect the rings, use HMBC (Heteronuclear Multiple Bond Correlation).[11]

-

H4 (the isolated doublet) will show a strong

correlation to the quaternary bridgehead C7a . -

H7 will show a strong

correlation to the quaternary bridgehead C3a . -

H2 is the only proton that correlates to C7a andC3 andC3a , tying the pyrrole ring to the benzene ring.

Part 5: Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the benzenoid protons in a 5-substituted indole.

Figure 1: Logic flow for assigning the AMX spin system of the 5-bromoindole benzene ring.

Part 6: Comprehensive Characterization Protocol

Objective: Full assignment of a novel 5-bromoindole derivative (e.g., 5-bromo-3-formylindole).

Step 1: Solubility & Solvent Test

-

Dissolve ~1 mg in CDCl3. If cloudy, switch to DMSO-d6.

-

Checkpoint: If NH is required for H-bonding studies, use DMSO-d6.

Step 2: 1D Proton Acquisition

-

Pulse Program: zg30 (30° pulse angle) or equivalent.

-

Scans: 16–32 scans.

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting (

Hz for H4-H6). -

Integration: Calibrate the H4 signal (if distinct) to 1.00.

Step 3: 1D Carbon Acquisition (APT/DEPT)

-

Run APT (Attached Proton Test) or DEPT-135.

-

Expectation: C5 (C-Br) and Quaternary carbons (C3a, C7a, C3 if substituted) will appear in the quaternary channel (or invisible in DEPT-135).

-

Verification: Check for the C-Br signal at ~112 ppm.

Step 4: 2D Correlation (HSQC & HMBC)

-

HSQC: Correlate protons to their direct carbons. This confirms which carbon is C4, C6, C7.

-

HMBC: Set long-range delay to 60-80 ms (optimized for

Hz).-

Look for the H2 -> C7a correlation. This is the "Golden Link" connecting the two rings.

-

Step 5: Reporting

-

Report format: "1H NMR (400 MHz, DMSO-d6)

11.35 (br s, 1H, NH), 7.81 (d,

Part 7: Troubleshooting & Common Pitfalls

Issue 1: "I cannot distinguish H4 from H7."

-

Solution: Check the coupling constants. H4 must have a small meta-coupling (

Hz). H7 must have a large ortho-coupling (

Issue 2: "The NH peak is missing."

-

Cause: Rapid exchange with water in the solvent.

-

Solution: Dry the sample and use a fresh ampoule of DMSO-d6 or CD3CN. Alternatively, cool the probe to 273 K to slow exchange.

Issue 3: "Is it 5-bromo or 6-bromo?"

-

5-Bromo: H4 is a doublet (

). H6 is a dd. H7 is a doublet ( -

6-Bromo: H5 is a doublet (

). H7 is a doublet (

References

-

Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Jeol. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2021). Regioselective C5−H Direct Iodination of Indoles - Supporting Information. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 8. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 9. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]

- 10. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Evaluating 5-Bromoindole Cytotoxicity in Cell Culture

Introduction: Unveiling the Bioactivity of 5-Bromoindole

5-Bromoindole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active molecules. As a synthetic intermediate, 5-bromoindole is instrumental in the development of novel therapeutics, including potential anti-cancer, anti-inflammatory, and antimicrobial agents[1]. The incorporation of a bromine atom at the 5-position of the indole ring significantly alters its electronic properties, potentially enhancing its reactivity and interaction with biological targets[1]. Given its increasing use in medicinal chemistry and drug discovery, a thorough understanding of its cytotoxic profile is paramount.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of 5-bromoindole using established in vitro cell culture techniques. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for robust and reproducible results.

Strategic Selection of Cell Lines for Cytotoxicity Profiling

The choice of cell lines is a critical determinant in the relevance and translatability of in vitro cytotoxicity data. For a compound like 5-bromoindole, with potential broad applications, a panel of cell lines representing different tissue origins is recommended. A recent study highlighted the cytotoxic effects of bromoindole derivatives on various cancer cell lines, including those of the lung, cervix, and colon[1][2].

For the protocols detailed herein, we recommend the following well-characterized and widely used human cancer cell lines:

-

A549 (Human Lung Carcinoma): A common model for lung cancer and for assessing the effects of chemical compounds on epithelial cells.

-

HeLa (Human Cervical Cancer): An immortal cell line that has been instrumental in countless scientific discoveries and is a robust model for cytotoxicity studies.

-

HT-29 (Human Colorectal Adenocarcinoma): A well-differentiated colon cancer cell line suitable for studying the effects of potential therapeutics on gastrointestinal cancers[2].

The use of a non-cancerous cell line, such as MRC-5 (human lung fibroblast), as a control is also advisable to assess the selectivity of 5-bromoindole's cytotoxic effects[3].

Experimental Workflow for 5-Bromoindole Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic mechanism. We will focus on a tiered experimental strategy, beginning with an assessment of overall cell viability, followed by investigations into specific modes of cell death, such as necrosis and apoptosis, and culminating in the exploration of underlying mechanistic pathways like the induction of oxidative stress.

Diagram: Experimental Workflow

Caption: A tiered approach to evaluating 5-bromoindole cytotoxicity.

Core Protocols for Cytotoxicity Evaluation

Preparation of 5-Bromoindole for Cell Culture

The solubility and stability of the test compound are critical for accurate results. 5-bromoindole is sparingly soluble in water but soluble in organic solvents.

-

Stock Solution (100 mM): Dissolve 19.6 mg of 5-bromoindole in 1 mL of sterile, anhydrous dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare a serial dilution of the 5-bromoindole stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[4][5]. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 5-bromoindole (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[5].

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting[5].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

| Parameter | Recommendation |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| 5-Bromoindole Conc. | 0.1 µM - 100 µM (logarithmic scale) |

| Incubation Time | 24, 48, 72 hours |

| MTT Concentration | 0.5 mg/mL (final) |

| Wavelength | 570 nm |

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium[6][7][8]. This assay is a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis[9].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes[7]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant[7].

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[7][9].

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well[7].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[8].

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

| Parameter | Recommendation |

| Supernatant Volume | 50 µL |

| Incubation Time | 30 minutes at room temperature |

| Wavelength | 490 nm |

| Controls | Spontaneous release, Maximum release |

Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis)[10][11]. Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis[12][13]. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal[14].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

-

Reagent Addition: After the desired treatment period, add the Caspase-3/7 reagent directly to the wells according to the manufacturer's protocol (typically an equal volume to the culture medium)[14].

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Normalize the signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.

| Parameter | Recommendation |

| Plate Type | Opaque-walled 96-well plate |

| Incubation Time | 1-2 hours at room temperature |

| Signal Detection | Luminescence or Fluorescence |

| Controls | Untreated, Vehicle, Positive Control (e.g., Staurosporine) |

DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of reactive oxygen species (ROS), which can be a key event in chemically induced cytotoxicity[15][16]. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[17][18].

Protocol:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 5-bromoindole as described previously.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C, protected from light[15][18].

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe[19].

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader[16].

-

Data Analysis: Express the results as a percentage of the fluorescence intensity relative to the vehicle control.

| Parameter | Recommendation |

| Plate Type | Black, clear-bottom 96-well plate |

| DCFH-DA Concentration | 10 µM |

| Incubation Time | 30 minutes at 37°C |

| Wavelengths (Ex/Em) | ~485 nm / ~535 nm |

Potential Mechanistic Insights and Data Interpretation

The collective data from these assays will provide a comprehensive cytotoxic profile of 5-bromoindole. For instance, a decrease in cell viability (MTT assay) coupled with an increase in LDH release suggests a necrotic mode of cell death. Conversely, a decrease in viability accompanied by an increase in caspase-3/7 activity points towards apoptosis[2]. An early increase in ROS production may indicate that oxidative stress is an upstream event triggering cell death.

Some bromoindole derivatives have been shown to induce apoptosis in a caspase-dependent manner and inhibit tubulin polymerization[1]. Inhibition of tubulin polymerization can lead to cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

Diagram: Hypothetical Signaling Pathway of 5-Bromoindole Cytotoxicity

Caption: Potential mechanisms of 5-bromoindole-induced cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust and systematic approach to characterizing the cytotoxic properties of 5-bromoindole. By employing a multi-parametric strategy that assesses cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into the compound's mechanism of action. This information is critical for guiding further preclinical development and for understanding the therapeutic potential and safety profile of this important class of molecules.

References

-

Chuntong, C., et al. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. Molecules, 23(6), 1397. [Link]

-

Bio-protocol. (2021). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Bio-protocol, 11(12), e4042. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Sultana, A., et al. (2010). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 48(2), 147-149. [Link]

-

Bosterbio. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Boster Biological Technology. [Link]

-

Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3849-3865. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e60963. [Link]

-

Designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Designer-drug.com. [Link]

-

Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed, 24164821. [Link]

-

El-Gamal, M. I., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 10(5), 2919-2923. [Link]

-

Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Essen BioScience. [Link]

-

ResearchGate. (2025). What is the proper method for DCFH-DA staining in adherent cells?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

-

National Institutes of Health. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH. [Link]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

Sources

- 1. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. bosterbio.com [bosterbio.com]

- 12. sartorius.com.cn [sartorius.com.cn]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. researchgate.net [researchgate.net]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

refining cell-based assay protocols for consistent results

Technical Support & Troubleshooting Hub

Welcome to the Advanced Application Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Crisis of Reproducibility

In cell-based drug discovery, data irreproducibility is rarely caused by a single catastrophic error. Instead, it is the accumulation of "micro-variances"—slight differences in cell passage number, thermal gradients during plating, or reagent instability.

This guide moves beyond basic kit instructions. It focuses on Assay Robustness : the ability of an assay to remain unaffected by small, deliberate variations in method parameters. Below are the three most critical failure points we see in the field, accompanied by validated protocols to resolve them.

Module 1: The Biological Variable (Cell Health & Banking)

Problem: "My IC50 values are drifting over the course of the project (2-3 months)." Root Cause: Genetic drift and phenotype alteration due to high passage numbers or cryptic contamination (Mycoplasma).

The Solution: Two-Tier Cell Banking System

Never culture cells continuously for more than 4-6 weeks. You must establish a Master Cell Bank (MCB) and a Working Cell Bank (WCB) to ensure every assay is performed on cells of the same biological age.

Visual Workflow: The Two-Tier Banking Logic

Figure 1: The Two-Tier Banking System ensures that all experiments are performed on cells that are genetically similar to the original stock, minimizing drift.

Critical Protocol: Cell Authentication & Mycoplasma Testing

Before generating your banks, you must validate the biological material.

-

STR Profiling: Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.[1][2][3][4] Cross-reference with the ICLAC Register of Misidentified Cell Lines [1].

-

Mycoplasma Detection: Mycoplasma does not cause turbidity but alters metabolism, skewing cytotoxicity and metabolic assays. Use a PCR-based detection method (e.g., detection of 16S rRNA) rather than DAPI staining alone, which can be difficult to interpret.

Module 2: The Physical Variable (Plating & Edge Effects)

Problem: "The outer wells of my 96-well plate consistently show higher/lower signals than the center." Root Cause: Edge Effect . Thermal gradients form as the cold plate warms up in the incubator, causing convection currents that settle cells unevenly. Additionally, evaporation concentrates media in outer wells.

Data Analysis: Mitigation Strategies

| Strategy | Mechanism of Action | Pros | Cons |

| Room Temp (RT) Pre-incubation | Allows cells to settle evenly before thermal gradients form in the incubator.[5][6] | Highly effective for monolayer uniformity. Cost-free. | Adds 30-60 mins to workflow. |